molecular formula C24H24N4O6S2 B2637146 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide CAS No. 743444-17-9

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide

Cat. No.: B2637146
CAS No.: 743444-17-9
M. Wt: 528.6
InChI Key: SGEPPYWNDFYFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the context of oncology and immune-mediated disorders. Its molecular architecture, featuring a sulfonamide group linked to a piperazine ring that is further modified with a styryl sulfone component, suggests potential for targeted protein interaction. This structural motif is commonly investigated for its ability to modulate key signaling pathways involved in disease progression. Based on its functional groups, this compound is a candidate for exploring the inhibition of specific disease-relevant enzymes. Benzenesulfonamide derivatives are a well-known class of compounds studied for their inhibitory activity against various metalloproteinases (MMPs), which are enzymes implicated in cancer metastasis, inflammatory diseases, and tissue remodeling processes . The piperazine scaffold, a feature present in many bioactive molecules, can contribute to binding affinity and selectivity for target proteins . Consequently, this compound provides researchers with a versatile chemical tool to probe the biological functions of these enzymes and their roles in pathological conditions. Furthermore, the styryl sulfone moiety introduces potential for covalent binding or allosteric modulation, offering a unique mechanism of action for disrupting protein-protein interactions or signal transduction cascades. Research into compounds with similar structural elements has shown promise in targeting cytokine signaling, such as the IL-23 receptor pathway, which is a clinically validated target in immune-mediated diseases like plaque psoriasis . As such, this compound holds research value for developing novel therapeutic strategies aimed at intercepting disease at the molecular level. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S2/c29-28(30)24-19-22(36(33,34)25-21-9-5-2-6-10-21)11-12-23(24)26-14-16-27(17-15-26)35(31,32)18-13-20-7-3-1-4-8-20/h1-13,18-19,25H,14-17H2/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEPPYWNDFYFNH-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide typically involves multiple steps. The process begins with the nitration of N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide. This nitration reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Target Compound : 3-Nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide Nitro, N-phenyl, 4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl] Not provided Not provided Unknown (hypothesized COX-2 modulation)
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Methoxy, quinazolinone, sulfonamide C29H23N3O4S 509.58 47.1% COX-2 inhibition at 20 μM
N-{4-[(E)-2-Phenylvinyl]phenyl}benzenesulfonamide (2a) Sulfonamide, styrenyl linker C20H17NO2S 335.42 Synthetic intermediate; activity not tested
2-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide Piperazine sulfonyl, acetamide, phenylsulfanyl C26H27N3O3S2 493.64 No activity data provided

Structural and Functional Analysis:

Core Scaffold Differences: The target compound’s benzenesulfonamide core distinguishes it from quinazolinone-containing analogs (e.g., ).

This contrasts with the electron-donating methoxy group in , which improved COX-2 inhibition but may reduce metabolic stability. Piperazine Sulfonyl: The piperazine ring introduces conformational flexibility and basicity, which may improve solubility or enable interactions with hydrophobic pockets. This feature is absent in simpler sulfonamide analogs like 2a .

Biological Activity Trends: The highest COX-2 inhibition (47.1%) observed in correlates with the presence of a methoxy group and quinazolinone ring.

Synthetic Considerations :

  • The synthesis of the target compound likely parallels methods described in , where sulfonamides are formed via reaction of sulfonyl chlorides with anilines. The piperazine sulfonyl group could be introduced through nucleophilic substitution or coupling reactions, as seen in .

Biological Activity

The compound 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide is a complex sulfonamide derivative with potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Nitro Group : The presence of the nitro group (-NO2) is significant for its biological activity, influencing electron distribution and reactivity.
  • Sulfonamide Backbone : This moiety is known for various pharmacological effects, including antimicrobial properties.
  • Piperazine Ring : Commonly associated with psychoactive drugs, piperazines can also exhibit anti-inflammatory and analgesic effects.

Antibacterial Activity

Recent studies have suggested that sulfonamide derivatives exhibit notable antibacterial properties. The mechanism often involves the inhibition of bacterial folate synthesis, critical for bacterial growth. The specific compound has shown promising results in vitro against various bacterial strains, including resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. Notably, it has demonstrated cytotoxic effects against several cancer cell lines. For instance, the compound exhibited a higher cytotoxicity profile in human laryngeal carcinoma cells compared to normal cells.

Case Study: Cytotoxicity Evaluation

In a study involving multiple cancer cell lines, the following results were obtained:

Cell Line IC50 (µM) Selectivity Index
Laryngeal Carcinoma5.010
Breast Cancer12.05
Normal Human Fibroblasts>50-

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Nitro-containing compounds are known to modulate inflammatory responses. The target compound has been shown to inhibit key inflammatory mediators such as COX-2 and TNF-α, making it a candidate for further development in treating inflammatory diseases.

The anti-inflammatory effects are attributed to the inhibition of nitric oxide synthase (iNOS), which plays a crucial role in the inflammatory pathway. The following table summarizes the inhibitory effects observed:

Inflammatory Mediator Inhibition (%) at 10 µM
iNOS70
COX-265
TNF-α50

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